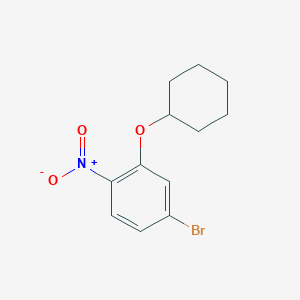
6-Amino-3-ethoxy-2-fluoro-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-ethoxy-2-fluoro-benzoic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group at the 6th position, an ethoxy group at the 3rd position, and a fluorine atom at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethoxy-2-fluoro-benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-ethoxy-2-fluoro-benzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-ethoxy-2-fluoro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Nitro-3-ethoxy-2-fluoro-benzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-ethoxy-2-fluoro-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-3-ethoxy-2-fluoro-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluoro groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-fluoro-benzoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-Ethoxy-2-fluoro-benzoic acid: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological interactions.
6-Amino-3-methoxy-2-fluoro-benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its chemical and physical properties.
Uniqueness
6-Amino-3-ethoxy-2-fluoro-benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the amino, ethoxy, and fluoro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
6-amino-3-ethoxy-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) |
InChI Key |
JAIYHUJNVASGRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


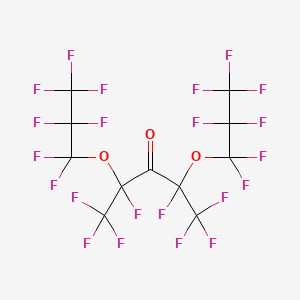
![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
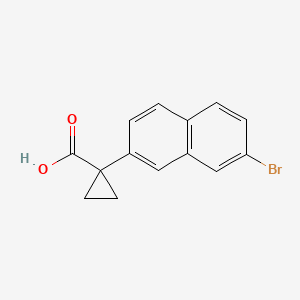
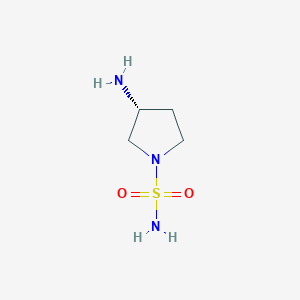

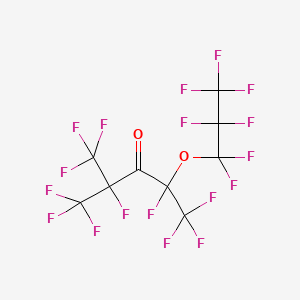

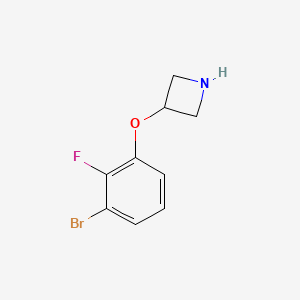
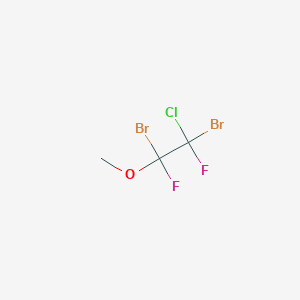


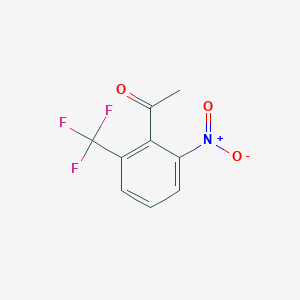
![ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
